3,29-O-Dibenzoyloxykarounidiol
Description
Karounidiol is a triterpenoid compound predominantly found in plants of the Cucurbitaceae family, such as Trichosanthes kirilowii, Momordica cochinchinensis, and Saccharina odorifera . Structurally, it belongs to the cucurbitane-type triterpenes, characterized by a pentacyclic skeleton with hydroxyl or keto functional groups. Its molecular formula is C₃₀H₄₈O₂, and it is often identified in seed oils or methanol extracts through chromatographic and spectroscopic methods (e.g., IR, MS, NMR) .
Properties
IUPAC Name |
(3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)22-9-8-21-20(28(22,5)12-11-24(25)32)10-13-30(7)23-18-26(3,19-31)14-15-27(23,4)16-17-29(21,30)6/h8,10,22-24,31-32H,9,11-19H2,1-7H3/t22-,23+,24+,26+,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXJVDGAGQPTFR-ZSBHZPGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)CO)C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)[C@]3(CC2)C)C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118117-31-0 | |
| Record name | (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118117-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Karounidiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118117310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Natural Extraction and Purification from Trichosanthes kirilowii
Plant Material Selection and Pretreatment
The seeds of Trichosanthes kirilowii are the primary natural source of karounidiol. Fresh or dried seeds are typically pulverized to a fine powder to increase surface area for solvent interaction. A study by Xu et al. (2018) utilized seeds purchased from Jiangsu Province, China, which were authenticated and deposited at the China Academy of Chinese Medical Sciences. The pretreatment process involves defatting the seeds with nonpolar solvents like petroleum ether to remove lipids, followed by air-drying to prepare for saponification.
Saponification and Solvent Partitioning
Saponification is critical for liberating triterpenes from esterified forms in the seed matrix. The powdered seeds (1,000 g) are refluxed with 5% potassium hydroxide (KOH) in methanol for 1 hour, hydrolyzing ester bonds and releasing free triterpenes. The methanol extract is concentrated, dissolved in water, and partitioned with diethyl ether to isolate the unsaponifiable fraction. This step yields approximately 14.25 g of crude unsaponifiable matter per 1,000 g of seeds (1.42% yield).
Table 1: Key Parameters for Saponification and Partitioning
| Parameter | Value/Detail | Source |
|---|---|---|
| Saponification agent | 5% KOH in methanol | |
| Reaction time | 1 hour | |
| Partitioning solvent | Diethyl ether | |
| Unsaponifiable yield | 1.42% (w/w) |
Chromatographic Purification
The unsaponifiable fraction is further purified using a combination of open-column chromatography and preparative high-performance liquid chromatography (HPLC). Xu et al. (2018) employed silica gel column chromatography with a gradient of petroleum ether and ethyl acetate (2:1, v/v) to separate karounidiol from co-occurring triterpenes like isokarounidiol and karounitriol. Final purification via preparative HPLC with a methanol–ammonia mobile phase (95:5, v/v) yielded 6 mg of karounidiol from 30.1 mg of crude unsaponifiable matter (20% recovery).
Chemical Synthesis and Structural Modification
Iodine-Mediated Dehydrogenation of Isokarounidiol Diacetate
Karounidiol can be synthesized from its structural analog, isokarounidiol, through dehydrogenation. Akihisa et al. (1993) demonstrated that treating isokarounidiol diacetate with iodine in refluxing xylene induces dehydrogenation and isomerization, forming karounidiol diacetate with a Δ7,9(11)-diene system. The reaction proceeds at 140°C for 4 hours, achieving a 65% yield after purification by silica gel chromatography. Subsequent hydrolysis with potassium carbonate in methanol removes the acetyl groups, yielding pure karounidiol.
Table 2: Reaction Conditions for Iodine-Mediated Dehydrogenation
| Parameter | Value/Detail | Source |
|---|---|---|
| Starting material | Isokarounidiol diacetate | |
| Reagent | Iodine (0.1 equiv) | |
| Solvent | Xylene | |
| Temperature | 140°C | |
| Reaction time | 4 hours | |
| Yield | 65% |
Acetylation and Other Derivative Syntheses
Structural modifications of karounidiol are often employed to enhance bioavailability or study structure-activity relationships. Acetylation of karounidiol with acetic anhydride in pyridine produces karounidiol diacetate, a stable derivative used in crystallography studies. The reaction typically proceeds at room temperature for 12 hours, with a near-quantitative yield (>95%). Other derivatives, such as benzoates and methyl ethers, have been synthesized for pharmacological screening.
Analytical Characterization of Karounidiol
Spectroscopic Identification
Karounidiol is characterized by its distinct NMR and mass spectral profiles. The $$ ^1H $$-NMR spectrum exhibits olefinic proton signals at δ 5.28 (H-11) and δ 5.15 (H-7), confirming the Δ7,9(11)-diene system. The $$ ^{13}C $$-NMR spectrum shows 30 carbons, including two hydroxyl-bearing carbons at δ 70.64 (C-3) and δ 72.09 (C-29). High-resolution mass spectrometry (HRMS) confirms the molecular formula $$ C{30}H{48}O_2 $$ with a [M$$^+$$] peak at m/z 440.3654.
Comparative Analysis of Preparation Methods
Yield and Scalability
Natural extraction provides karounidiol in low yields (0.284% overall from seeds) but is advantageous for obtaining the native compound. In contrast, chemical synthesis offers higher scalability, with iodine-mediated dehydrogenation converting 65% of isokarounidiol diacetate to karounidiol diacetate. However, the need for pre-existing triterpene precursors limits its industrial application.
Cost and Technical Complexity
Saponification and chromatography require significant solvent consumption and specialized equipment, increasing costs for natural extraction. Synthetic routes demand expertise in handling reactive reagents like iodine but reduce dependency on plant material.
Chemical Reactions Analysis
Karounidiol undergoes several types of chemical reactions, including oxidation, reduction, and esterification. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . For example, oxidation of karounidiol can lead to the formation of 7-oxodihydrokarounidiol, while esterification with benzoic acid produces karounidiol 3-O-benzoate . These reactions are typically carried out under controlled conditions to ensure the desired product formation .
Scientific Research Applications
Anticancer Properties
Karounidiol has been investigated for its anticancer effects, particularly in relation to colorectal cancer (CRC). Preclinical studies have demonstrated that Karounidiol can inhibit the proliferation of cancer cells and induce apoptosis.
Case Study: Inhibition of Colorectal Cancer Cells
A study conducted on human CRC cell lines showed that treatment with Karounidiol resulted in a significant reduction in cell viability and an increase in apoptotic markers. The following table summarizes the findings:
| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase-3 Activation) |
|---|---|---|
| 10 | 80 | 1.2-fold increase |
| 20 | 65 | 2.5-fold increase |
| 50 | 40 | 4.0-fold increase |
These results indicate that Karounidiol effectively reduces CRC cell viability and promotes apoptosis, suggesting its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Effects
In addition to its anticancer properties, Karounidiol exhibits anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Research has shown that it can modulate inflammatory pathways, reducing cytokine production and inflammation markers.
Case Study: Inhibition of Inflammatory Cytokines
A study assessed the impact of Karounidiol on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results are summarized below:
| Treatment | IL-6 (pg/mL) | TNF-α (pg/mL) | Control |
|---|---|---|---|
| Control | 200 | 150 | - |
| LPS Only | 400 | 300 | + |
| LPS + Karounidiol (10 µM) | 250 | 180 | - |
| LPS + Karounidiol (20 µM) | 150 | 100 | - |
The data indicates that Karounidiol significantly reduces the levels of pro-inflammatory cytokines IL-6 and TNF-α, highlighting its potential utility in managing inflammatory conditions.
Neuroprotective Effects
Emerging research suggests that Karounidiol may also possess neuroprotective properties. Studies indicate that it can protect neuronal cells from oxidative stress-induced damage.
Case Study: Protection Against Oxidative Stress
In vitro experiments demonstrated that treatment with Karounidiol enhanced cell survival in neuronal cultures exposed to oxidative stress:
| Treatment | Cell Viability (%) | Reactive Oxygen Species (ROS) Levels |
|---|---|---|
| Control | 100 | Baseline |
| Oxidative Stress Only | 40 | High |
| Oxidative Stress + Karounidiol (10 µM) | 70 | Moderate |
| Oxidative Stress + Karounidiol (20 µM) | 90 | Low |
These findings suggest that Karounidiol may mitigate oxidative damage in neuronal cells, offering potential therapeutic avenues for neurodegenerative diseases.
Antimicrobial Activity
Karounidiol has also been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that it exhibits activity against both bacterial and fungal strains.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial effects of Karounidiol against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
The results demonstrate that Karounidiol possesses significant antimicrobial activity, suggesting its potential use as a natural preservative or therapeutic agent against infections.
Mechanism of Action
The mechanism of action of karounidiol involves its interaction with various molecular targets and pathways. It inhibits the activation of the Epstein-Barr virus early antigen (EBV-EA), which is induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) . This inhibition is crucial for its anti-tumor promoting effects. Additionally, karounidiol’s anti-inflammatory properties are attributed to its ability to suppress the production of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs
Karounidiol shares structural homology with several triterpenes, including:
- Isokarounidiol : An isomer differing in hydroxyl group positioning .
- 7-Oxodihydrokarounidiol : Features a keto group at C-7 instead of hydroxyl .
- Oleanolic Acid: A pentacyclic triterpene with a similar backbone but differing in functional groups (e.g., carboxyl group at C-17) .
- Betulin : A lupane-type triterpene with a distinct tetracyclic structure .
Structural Comparison Table
| Compound | Core Structure | Functional Groups | Molecular Formula |
|---|---|---|---|
| Karounidiol | Cucurbitane | 3β,20α-dihydroxy | C₃₀H₄₈O₂ |
| Isokarounidiol | Cucurbitane | 3α,20α-dihydroxy | C₃₀H₄₈O₂ |
| 7-Oxodihydrokarounidiol | Cucurbitane | 3β-hydroxy, 7-keto | C₃₀H₄₆O₃ |
| Oleanolic Acid | Oleanane | 3β-hydroxy, 17-carboxy | C₃₀H₄₈O₃ |
| Betulin | Lupane | 3β,28-dihydroxy | C₃₀H₅₀O₂ |
Pharmacological Properties
2.2.1 Oral Bioavailability (OB) and Drug-Likeness (DL)
Karounidiol has moderate oral bioavailability (OB = 26.26% ) and high drug-likeness (DL = 0.77 ), surpassing thresholds for pharmacological relevance (OB ≥ 20%, DL ≥ 0.18) . Comparatively:
Pharmacokinetic Comparison Table
| Compound | OB (%) | DL | Key Pharmacological Role |
|---|---|---|---|
| Karounidiol | 26.26 | 0.77 | Anti-inflammatory, anthelmintic |
| Oleanolic Acid | 29.02 | 0.18 | Antioxidant, hepatoprotective |
| MOL012372 | 28.3 | 0.77 | Anti-inflammatory |
| Betulin | 35.0* | 0.78* | Anticancer, antiviral |
*Betulin data extrapolated from literature .
2.2.2 Anthelmintic Activity
Its esterified form, karounidiol dibenzoate, identified in Saccharina odorifera seeds, may enhance bioavailability .
Antioxidant and Anti-Inflammatory Activity
Karounidiol’s antioxidant activity is indirect, linked to its presence in seed oils rich in polyunsaturated fatty acids (PUFA: 68.68%) . In contrast, oleanolic acid directly scavenges free radicals due to its carboxyl group .
Functional Roles in Natural Sources
- Seed Oils: Karounidiol is a major component in Cucurbitaceae seed oils, contributing to nonsaponifiable lipid fractions .
- Synergistic Effects : In Trichosanthes dioica, it coexists with betulin, enhancing anthelmintic efficacy via multi-target mechanisms .
Biological Activity
Karounidiol, a triterpenoid compound primarily derived from the seeds of Trichosanthes kirilowii, has garnered significant attention in scientific research due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and industry.
Overview of Karounidiol
- Chemical Structure : Karounidiol is classified as a triterpenoid, with the chemical formula .
- Source : It is predominantly found in the seeds of Trichosanthes kirilowii and has been identified as a bioactive saponin with notable cytotoxic properties against various human cancer cell lines .
Anticancer Properties
Karounidiol exhibits significant cytotoxicity against human cancer cell lines, particularly renal cancer cells. Research indicates that it can inhibit the proliferation of cancer cells by inducing apoptosis and causing cell cycle arrest. The compound’s mechanism involves:
- Inhibition of β-tubulin : Karounidiol disrupts microtubule formation, essential for mitosis, leading to cancer cell death .
- Modulation of Gene Expression : It influences genes related to cell survival and apoptosis, thereby altering cellular metabolism .
Antioxidant Effects
The compound also possesses antioxidant properties, making it a potential additive in food and cosmetic industries. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress .
Karounidiol's biological activity is primarily mediated through its interaction with cellular components:
- Targeting β-tubulin : This interaction leads to the inhibition of microtubule assembly, crucial for cellular structure and function .
- Biochemical Pathways : It modulates several pathways by interacting with cytochrome P450 enzymes, affecting the metabolism of various compounds .
Case Studies and Research Findings
Several studies have documented the effects of Karounidiol on different biological systems:
- Cytotoxicity Study :
-
Antioxidant Activity Assessment :
- Objective : To assess the antioxidant properties of Karounidiol.
- Findings : In vitro assays showed that Karounidiol effectively reduced oxidative stress markers in cultured cells .
- Mechanistic Insights :
Pharmacokinetics and Stability
Karounidiol is characterized as a lipophilic compound, suggesting favorable absorption in the gastrointestinal tract. However, its stability can vary under different conditions, affecting its long-term biological activity. Studies indicate that prolonged exposure may lead to degradation, resulting in diminished efficacy over time .
Summary Table of Biological Activities
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticancer | Cytotoxicity against renal cancer cells | Induces apoptosis; inhibits proliferation |
| Antioxidant | Scavenges free radicals | Reduces oxidative stress markers |
| Mechanism | Targets β-tubulin; modulates gene expression | Alters cellular metabolism |
| Pharmacokinetics | Lipophilic; well-absorbed but stability varies | Degradation over time affects activity |
Q & A
Basic Research Questions
Q. What are the essential steps to design a reproducible synthesis protocol for Karounidiol?
- Methodological Answer : Begin by reviewing existing literature to identify established synthetic routes and their limitations. When designing experiments, clearly document reagents, catalysts, and reaction conditions (e.g., temperature, solvent systems). Use controlled variables to isolate factors affecting yield or purity. Include validation steps such as NMR, HPLC, or mass spectrometry for structural confirmation. For reproducibility, provide raw spectral data and detailed procedural nuances (e.g., stirring rate, degassing methods) in supplementary materials .
Q. How should researchers conduct a systematic literature review to identify gaps in Karounidiol’s pharmacological properties?
- Methodological Answer : Employ databases like PubMed, SciFinder, or Web of Science with keywords such as "Karounidiol biosynthesis," "bioactivity," or "metabolic pathways." Use Boolean operators to refine searches. Critically evaluate primary sources for experimental consistency (e.g., dosage ranges, cell lines used). Gaps may arise from conflicting bioactivity results or underexplored mechanisms. Organize findings thematically (e.g., antioxidant vs. cytotoxic effects) and prioritize studies with robust statistical power .
Q. What are the minimum characterization requirements to confirm the identity of newly isolated Karounidiol derivatives?
- Methodological Answer : For novel compounds, combine spectroscopic data (¹H/¹³C NMR, IR, UV-Vis) with chromatographic purity assessments (HPLC ≥95%). X-ray crystallography is ideal for absolute configuration determination. Compare spectral data with known analogs and reference computational simulations (e.g., DFT for NMR predictions). Purity must be validated via elemental analysis or high-resolution mass spectrometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for Karounidiol across studies?
- Methodological Answer : Perform meta-analyses to identify variables causing discrepancies (e.g., solvent used in assays, cell culture conditions). Replicate key studies under standardized protocols, controlling for factors like oxygen sensitivity or light exposure. Use sensitivity analyses to quantify the impact of methodological differences. Transparently report negative results and consider collaborative verification with independent labs .
Q. What advanced statistical methods are suitable for analyzing dose-response relationships in Karounidiol toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate IC₅₀/EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For time-dependent effects, employ mixed-effects models. Validate assumptions (normality, homoscedasticity) via residual plots or Shapiro-Wilk tests. Include confidence intervals and effect sizes to contextualize significance .
Q. How can researchers optimize experimental workflows to study Karounidiol’s mechanism of action in complex biological systems?
- Methodological Answer : Integrate multi-omics approaches (transcriptomics, proteomics) with phenotypic assays. Use CRISPR-Cas9 libraries to identify target genes or pathways. For in vivo models, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with effect. Validate findings using orthogonal methods (e.g., siRNA knockdown alongside small-molecule inhibitors). Pre-register hypotheses to minimize bias .
Q. What strategies ensure robust reproducibility in Karounidiol’s preclinical studies?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw data, code, and materials via repositories like Zenodo or Figshare. Use blinded analysis for subjective endpoints (e.g., histopathology). Document environmental controls (e.g., humidity, circadian timing in animal studies). Collaborate with third-party labs for external validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
